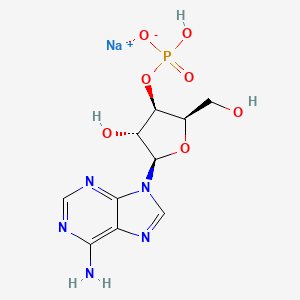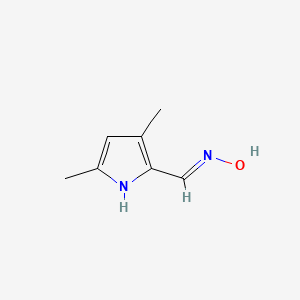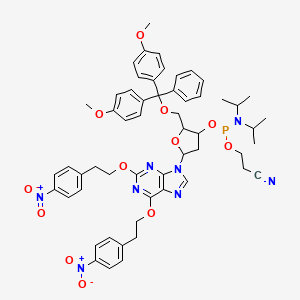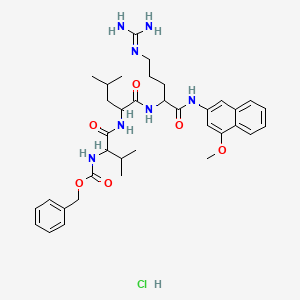
2-(4-Bromo-3-fluorophenoxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromo-3-fluorophenoxy)acetohydrazide is an organic compound with the molecular formula C8H8BrFN2O2 It is a derivative of acetohydrazide, featuring a bromo and fluoro substitution on the phenoxy ring
Vorbereitungsmethoden
The synthesis of 2-(4-Bromo-3-fluorophenoxy)acetohydrazide typically involves the reaction of 4-bromo-3-fluorophenol with chloroacetic acid to form 2-(4-bromo-3-fluorophenoxy)acetic acid. This intermediate is then converted to its corresponding hydrazide by reaction with hydrazine hydrate under controlled conditions. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .
Analyse Chemischer Reaktionen
2-(4-Bromo-3-fluorophenoxy)acetohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups on the phenoxy ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The hydrazide group can be oxidized or reduced under specific conditions.
Condensation Reactions: The compound can react with aldehydes or ketones to form hydrazones. Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and various organic solvents.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromo-3-fluorophenoxy)acetohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-Bromo-3-fluorophenoxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and fluoro substitutions on the phenoxy ring can enhance its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The hydrazide group can also form covalent bonds with certain amino acid residues in proteins, further modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(4-Bromo-3-fluorophenoxy)acetohydrazide include:
2-(4-Bromo-2-fluorophenoxy)acetohydrazide: Differing only in the position of the fluoro group, this compound has similar chemical properties but may exhibit different biological activities.
2-(4-Chloro-3-fluorophenoxy)acetohydrazide: The chloro substitution can alter the compound’s reactivity and binding affinity.
2-(4-Bromo-3-methylphenoxy)acetohydrazide: The methyl group can affect the compound’s solubility and overall chemical behavior.
Eigenschaften
Molekularformel |
C8H8BrFN2O2 |
|---|---|
Molekulargewicht |
263.06 g/mol |
IUPAC-Name |
2-(4-bromo-3-fluorophenoxy)acetohydrazide |
InChI |
InChI=1S/C8H8BrFN2O2/c9-6-2-1-5(3-7(6)10)14-4-8(13)12-11/h1-3H,4,11H2,(H,12,13) |
InChI-Schlüssel |
APBXPTDNLVRBHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OCC(=O)NN)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B12075146.png)




![[[(2R,3S,5R)-5-[5-[2-[6-[[(2S)-2-amino-3-sulfanylpropanoyl]amino]hexylamino]-2-oxoethyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12075187.png)




